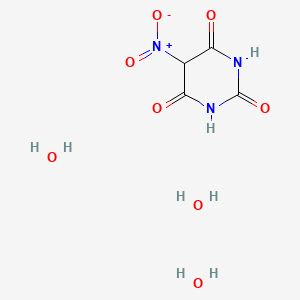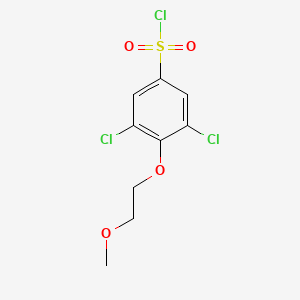![molecular formula C13H16BClN2O2 B1427392 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1025719-17-8](/img/structure/B1427392.png)
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C11H15BClNO2 . Its molecular weight is 239.51 g/mol . The compound is also known by other names such as “5-Chloropyridine-3-boronic acid pinacol ester” and "3-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine" .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)Cl" . These strings provide a complete description of the molecule including the connectivity, tautomeric states, isotopic and stereochemical information.Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.51 g/mol . Other physical and chemical properties such as boiling point or density are not available in the search results.Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis and Fine Chemicals : A compound with some similarities, “3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has applications in the field of medicine, organic synthesis, and fine chemicals .
-
Medicine : The same compound is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Preparation of Polyazatriaryl Ligands : Another similar compound, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .
-
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives : The same compound is also used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators .
-
Organic Synthesis and Fine Chemicals : A compound with some similarities, “3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has applications in the field of medicine, organic synthesis, and fine chemicals .
-
Medicine : The same compound is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
-
Preparation of Polyazatriaryl Ligands : Another similar compound, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .
-
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives : The same compound is also used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators .
Eigenschaften
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAWYLOFQTVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
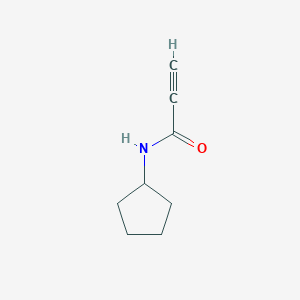
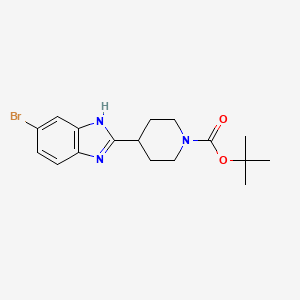
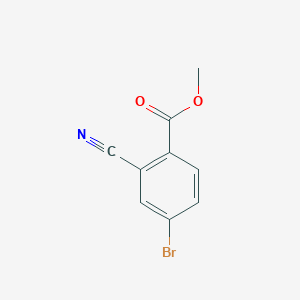
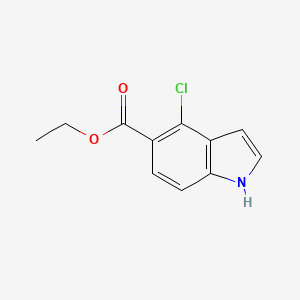
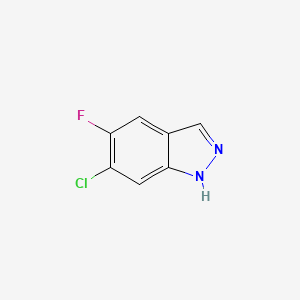
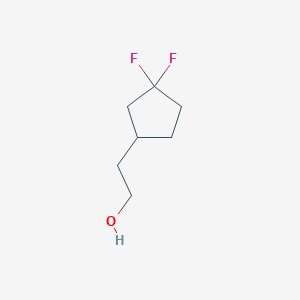
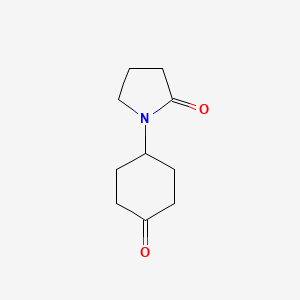
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)
